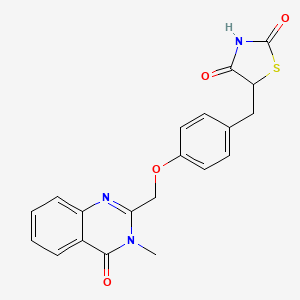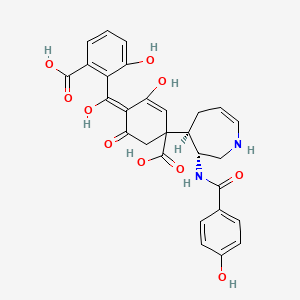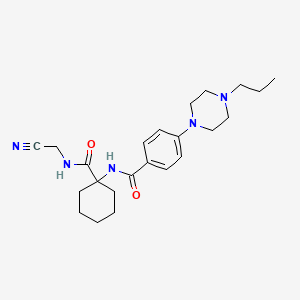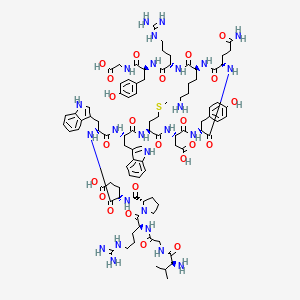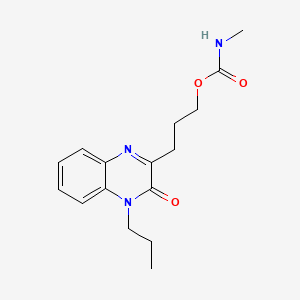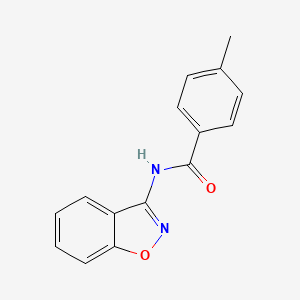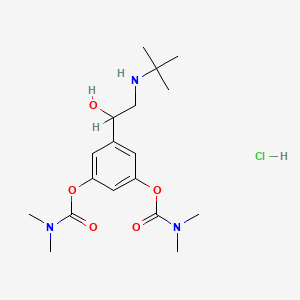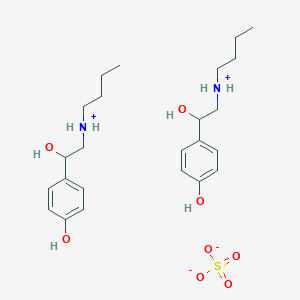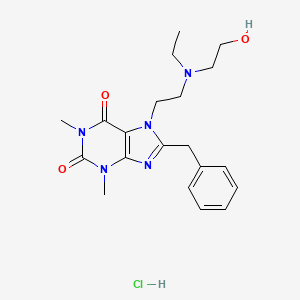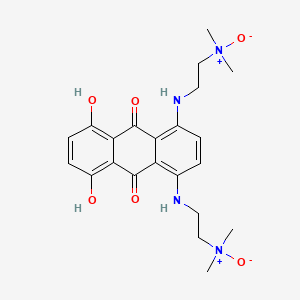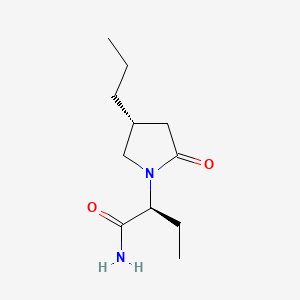
ブリバセタム
概要
説明
ブリバセタムは、主に部分発作の治療のための抗けいれん薬として使用されるラセタム誘導体です。それは、ブリビアクトというブランド名で販売されており、製薬会社UCBによって開発されました。 ブリバセタムは、脳内のシナプス小胞糖タンパク質2A(SV2A)に結合し、これがその抗てんかん作用に寄与すると考えられています .
製造方法
合成経路と反応条件: ブリバセタムの合成は、いくつかの段階を含みます。一般的な方法の1つには、L-メントールを含む化合物と反応させて中間体を取得し、次に(2S)-2-アミノブタンアミドと反応させてジアステレオマー混合物を形成する方法が含まれます。 所望のジアステレオマーは分離され、環化されてブリバセタムが得られます .
工業生産方法: ブリバセタムの工業生産は、通常、キラル分割技術を使用して異性体を分離し、続いて抽出、洗浄、乾燥、濃縮の段階を行います。 この方法は、分離プロセスを簡素化し、製造コストを削減するため有利です .
科学的研究の応用
Brivaracetam has a wide range of scientific research applications, particularly in the field of medicine. It is used as an adjunctive therapy for partial-onset seizures in patients with epilepsy. Research has shown that brivaracetam binds to SV2A with higher affinity and selectivity compared to levetiracetam, making it a potent antiepileptic agent . Additionally, brivaracetam has been studied for its efficacy and safety in various patient populations, including the elderly, children, and patients with cognitive impairments .
作用機序
ブリバセタムの正確な作用機序は完全に解明されていません。それは、シナプスのGABA放出の調節に関与するタンパク質であるSV2Aに高親和性で結合することが知られています。この結合は、その抗てんかん作用に寄与すると考えられています。 ブリバセタムはまた、ナトリウムチャネルを阻害し、これがその抗てんかん作用をさらに強化する可能性があります .
類似の化合物との比較
ブリバセタムは、しばしば、発作の治療に使用される別のラセタム誘導体であるレベチラセタムと比較されます。 ブリバセタムは、レベチラセタムよりも20倍高い親和性でSV2Aに結合するため、より強力です . 他の類似の化合物には、ピラセタムやオキシラセタムがあり、これらはラセタム誘導体ですが、発作の制御よりも認知機能の向上を目的として使用されます .
類似の化合物のリスト:- レベチラセタム
- ピラセタム
- オキシラセタム
ブリバセタムは、SV2Aに対する高い親和性と部分発作の治療における特定の使用により際立っており、てんかん治療の分野において独特で貴重な化合物となっています .
生化学分析
Biochemical Properties
Brivaracetam plays a significant role in biochemical reactions by binding to SV2A, a protein involved in the regulation of neurotransmitter release. This binding modulates synaptic vesicle exocytosis and neurotransmission, particularly affecting gamma-aminobutyric acid (GABA) release . Brivaracetam also interacts with sodium channels, inhibiting their activity, which may contribute to its anticonvulsant effects .
Cellular Effects
Brivaracetam influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exert dose-dependent cytotoxic effects on glioma cell lines and modulate microRNA expression, which can impact tumor progression and seizure occurrence . Additionally, brivaracetam affects mood and behavior, coordination, and induces somnolence and fatigue .
Molecular Mechanism
The primary mechanism of action of brivaracetam involves its high-affinity binding to SV2A, which is thought to modulate synaptic vesicle cycling and neurotransmitter release . This binding inhibits sodium channels, contributing to its anticonvulsant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, brivaracetam has shown stability and efficacy over time. Clinical studies have demonstrated its effectiveness in reducing partial-onset seizure frequency in adults with epilepsy . The drug is well-tolerated, with common adverse effects including somnolence and dizziness . Long-term studies indicate that brivaracetam maintains its efficacy and safety profile over extended periods .
Dosage Effects in Animal Models
Brivaracetam exhibits broad-spectrum antiseizure activity in animal models of epilepsy. It has been shown to provide protection against focal and secondary generalized seizures . The drug is well-tolerated across a wide dose range, with common adverse effects including headache, somnolence, dizziness, fatigue, and nausea . High doses may lead to increased incidence of somnolence and fatigue .
Metabolic Pathways
Brivaracetam is extensively metabolized, primarily via hydrolysis of the acetamide group and hydroxylation mediated by the liver enzyme CYP2C19 . The major metabolites, including hydroxy, acid, and hydroxyacid, are pharmacologically inactive . The drug is eliminated renally, with over 95% of the dose excreted within 72 hours .
Transport and Distribution
Brivaracetam is rapidly absorbed and has nearly 100% oral bioavailability . It displays a high and selective affinity for SV2A, a transmembrane glycoprotein found at the presynaptic level in neurons and endocrine cells . The drug is weakly bound to plasma proteins and is distributed widely within the body .
Subcellular Localization
Brivaracetam is believed to localize to synaptic vesicles, where it binds to SV2A and modulates neurotransmitter release .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of brivaracetam involves several steps. One common method includes the reaction of a compound with L-menthol to obtain an intermediate, which is then reacted with (2S)-2-aminobutanamide to form a diastereomeric mixture. The desired diastereomer is separated and cyclized to obtain brivaracetam .
Industrial Production Methods: Industrial production of brivaracetam typically involves the use of chiral resolution techniques to separate isomers, followed by extraction, washing, drying, and concentration steps. This method is advantageous as it simplifies the separation process and reduces production costs .
化学反応の分析
反応の種類: ブリバセタムは、加水分解や酸化などのいくつかの種類の化学反応を起こします。主要な代謝経路には、アセトアミド部分の加水分解によってカルボン酸代謝産物が形成されるものがあります。 さらに、プロピル側鎖の酸化は、CYP2C8、CYP3A4、CYP2C19、およびCYP2B6などの酵素によって起こります .
一般的な試薬と条件: ブリバセタムの合成で使用される一般的な試薬には、テトライソプロピルチタネート、酢酸エチル、塩酸などがあります。 反応条件は、多くの場合、特定の温度を維持し、テトラヒドロフランなどの溶媒を使用することを含みます .
生成される主な生成物: ブリバセタムを含む反応から生成される主な生成物には、そのカルボン酸代謝産物と酸化によって生じる他の不活性代謝産物があります .
科学研究アプリケーション
ブリバセタムは、特に医学の分野で、幅広い科学研究アプリケーションを持っています。それは、てんかん患者の部分発作に対する補助療法として使用されます。 研究によると、ブリバセタムは、レベチラセタムと比較して、SV2Aに高い親和性と選択性で結合するため、強力な抗てんかん薬となっています . さらに、ブリバセタムは、高齢者、子供、認知障害のある患者など、さまざまな患者集団における有効性と安全性が研究されています .
類似化合物との比較
Brivaracetam is often compared to levetiracetam, another racetam derivative used for the treatment of seizures. Brivaracetam binds to SV2A with 20 times higher affinity than levetiracetam, making it more potent . Other similar compounds include piracetam and oxiracetam, which are also racetam derivatives but are primarily used for cognitive enhancement rather than seizure control .
List of Similar Compounds:- Levetiracetam
- Piracetam
- Oxiracetam
Brivaracetam stands out due to its high affinity for SV2A and its specific use in treating partial-onset seizures, making it a unique and valuable compound in the field of epilepsy treatment .
特性
IUPAC Name |
(2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYKRHVOOPPJKU-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)N(C1)C(CC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CC(=O)N(C1)[C@@H](CC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00905081 | |
| Record name | (2S)-2-((4R)-2-Oxo-4-propylpyrrolidin-1-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The precise mechanism of brivaracetam's anti-epileptogenic activity is unknown. | |
| Record name | Brivaracetam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05541 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
357336-20-0 | |
| Record name | Brivaracetam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=357336-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brivaracetam [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357336200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brivaracetam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05541 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2S)-2-((4R)-2-Oxo-4-propylpyrrolidin-1-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-((R)-2-oxo-4-propylpyrrolidin-1-yl)butanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRIVARACETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U863JGG2IA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Brivaracetam?
A1: Brivaracetam is a selective high-affinity ligand for synaptic vesicle protein 2A (SV2A) [, , , , , , , , ].
Q2: How does Brivaracetam interact with SV2A?
A2: Brivaracetam binds to SV2A with an affinity 15-30 times greater than levetiracetam [, ]. While the exact mechanism is unknown, this binding is thought to modulate the release of excitatory neurotransmitters, contributing to its anticonvulsant effects [, , , , ].
Q3: Are there any downstream effects of Brivaracetam binding to SV2A?
A4: Research suggests that Brivaracetam, through SV2A binding, may influence neuroinflammation and T-lymphocyte infiltration in the dorsal horn of the spinal cord in a murine model of neuropathic pain [].
Q4: What is the molecular formula and weight of Brivaracetam?
A4: While the provided abstracts do not explicitly state the molecular formula and weight of Brivaracetam, this information can be readily found in publicly available chemical databases.
Q5: How is Brivaracetam absorbed and what is its bioavailability?
A7: Brivaracetam is rapidly absorbed after oral administration, reaching peak plasma concentrations (Cmax) within approximately 1-2 hours [, ]. It exhibits nearly complete oral bioavailability (96.8% based on urinary excretion in a mass balance study) [, ].
Q6: Does food affect the absorption of Brivaracetam?
A8: A high-fat meal does not significantly affect the extent of absorption (AUC) but delays the time to reach peak concentration (Tmax) and decreases the peak concentration (Cmax) of Brivaracetam [].
Q7: How is Brivaracetam distributed in the body?
A9: Brivaracetam exhibits a volume of distribution slightly lower than total body water, suggesting good distribution to tissues []. It has a low plasma protein binding of approximately 17.5% [, ].
Q8: How is Brivaracetam metabolized?
A10: Brivaracetam is extensively metabolized, primarily via hydrolysis of the amide moiety by non-CYP-dependent amidase and CYP2C19-mediated hydroxylation of the propyl side chain [, , ].
Q9: What is the role of CYP2C19 in Brivaracetam metabolism?
A11: CYP2C19 plays a role in the hydroxylation of Brivaracetam, although this metabolic pathway is minor compared to hydrolysis to the acid metabolite []. Studies in healthy Japanese participants showed reduced clearance and exposure to the hydroxy metabolite in poor metabolizers of CYP2C19 compared to extensive metabolizers [].
Q10: How is Brivaracetam excreted?
A12: Brivaracetam is primarily eliminated renally, with over 90% of the dose, including metabolites, excreted in urine within 72 hours [, ]. Only a small fraction (5-8%) is excreted unchanged in urine [].
Q11: Does the co-administration of other antiepileptic drugs affect Brivaracetam exposure?
A14: Co-administration of Brivaracetam with enzyme-inducing AEDs such as carbamazepine, phenytoin, and phenobarbital can decrease Brivaracetam exposure by 19-26% [].
Q12: What is the elimination half-life of Brivaracetam?
A15: Brivaracetam has a plasma half-life of approximately 7-9 hours [, , ].
Q13: How does hepatic impairment affect Brivaracetam disposition?
A17: Brivaracetam exposure increases by 50-60% in patients with hepatic impairment, regardless of severity []. This increase is attributed to reduced clearance of the drug []. The relative importance of biotransformation pathways is also altered in hepatic impairment, with decreased CYP-dependent hydroxylation and increased CYP-independent acid metabolite formation [].
Q14: What is the relationship between Brivaracetam exposure and its pharmacodynamic effects?
A19: Studies suggest a dose-response relationship between Brivaracetam exposure and its anticonvulsant effects. Population PK/PD modeling indicates that maximum response is achieved at doses of 150-200 mg/day [].
Q15: How does Brivaracetam compare to Levetiracetam in terms of onset of action?
A20: Brivaracetam is believed to have a faster onset of action compared to Levetiracetam, potentially due to its swift permeability into brain tissue []. This property suggests its potential usefulness in emergency situations [].
Q16: What types of seizures has Brivaracetam been studied for?
A21: Brivaracetam has been primarily studied for its efficacy in treating focal-onset seizures (FOS) with or without secondary generalization in adults and children [, , , ].
Q17: What is the efficacy of Brivaracetam in reducing seizure frequency?
A22: Clinical trials have shown that Brivaracetam, as adjunctive therapy, significantly reduces seizure frequency in patients with drug-resistant focal epilepsy [, , , , ]. A pooled analysis of phase 3 studies reported early ≥50% responder rates (on day 1) across all Brivaracetam treatment groups [].
Q18: What are the typical doses of Brivaracetam used in clinical trials?
A23: Clinical trials have evaluated Brivaracetam as adjunctive therapy at doses ranging from 50 to 200 mg/day, administered in two divided doses [, , ].
Q19: Are there long-term data available on the efficacy of Brivaracetam?
A24: Long-term extension studies have shown sustained efficacy of Brivaracetam in reducing seizure frequency over time [, , ]. An 11-year follow-up trial demonstrated consistent 50% responder rates throughout the study period [].
Q20: Has Brivaracetam been studied as monotherapy for epilepsy?
A25: While Brivaracetam is currently approved as adjunctive therapy, its efficacy and safety as monotherapy require further investigation [, ].
Q21: How does Brivaracetam affect cognitive function in patients with epilepsy?
A26: Some studies suggest that Brivaracetam may improve cognitive profile and executive functions in patients with epilepsy []. It may also reduce anxiety and improve quality of life [].
Q22: Has Brivaracetam shown efficacy in any other neurological conditions?
A27: One study suggests that Brivaracetam attenuates pain behaviors in a murine model of neuropathic pain []. This finding suggests its potential therapeutic utility in managing neuropathic pain, although further research is needed to confirm these effects in humans.
Q23: What is the safety profile of Brivaracetam?
A28: Brivaracetam is generally well tolerated, with a safety profile comparable to placebo in clinical trials [, , , ].
Q24: What are the most common adverse effects associated with Brivaracetam?
A29: The most frequently reported adverse events associated with Brivaracetam are typically mild to moderate and include somnolence, dizziness, and fatigue [, , , , , , ].
Q25: Are there any serious adverse effects associated with Brivaracetam?
A30: While generally well-tolerated, rare but serious adverse effects, such as rhabdomyolysis requiring dialysis, have been reported with Brivaracetam use [].
Q26: Does Brivaracetam have a risk of causing behavioral and psychiatric adverse effects?
A31: While Brivaracetam is generally considered to have a lower incidence of behavioral and psychiatric adverse effects compared to some other antiepileptic drugs, cases of such events, including psychotic symptoms, have been reported [, ]. Close clinical monitoring is necessary, especially during the initial phase of treatment, to identify and manage these potential adverse effects.
Q27: What formulations of Brivaracetam are available?
A32: Brivaracetam is available in various formulations, including oral tablets, oral solution, and intravenous solution [, , ]. The availability of multiple formulations allows for flexible dosing and administration based on patient needs and clinical settings.
Q28: Are there any specific considerations for the formulation of Brivaracetam?
A33: The development of sustained-release formulations for Brivaracetam is an active area of research []. These formulations aim to achieve prolonged drug release, potentially improving patient compliance and therapeutic outcomes by reducing dosing frequency.
Q29: What analytical methods are used to measure Brivaracetam concentrations?
A34: Several analytical methods have been developed and validated for the quantification of Brivaracetam in various matrices, including plasma, serum, and pharmaceutical formulations. These methods include high-performance liquid chromatography (HPLC) with various detection methods such as ultraviolet (UV) detection and tandem mass spectrometry (MS/MS) [, , , ].
Q30: What is the significance of therapeutic drug monitoring for Brivaracetam?
A35: Therapeutic drug monitoring (TDM) can be a valuable tool to optimize Brivaracetam therapy, particularly in specific clinical scenarios, such as suspected toxicity or lack of efficacy, and to assess adherence []. TDM involves measuring drug concentrations in biological fluids like plasma or serum, allowing clinicians to individualize dosing regimens and achieve therapeutic drug levels while minimizing the risk of adverse effects.
Q31: Are there any validated methods for the analysis of Brivaracetam metabolites?
A36: Yes, validated analytical methods have been developed to measure the concentrations of Brivaracetam metabolites in biological samples [, ]. These methods are essential for understanding the drug's metabolic profile and assessing the potential impact of metabolic pathways on its efficacy and safety.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


